molecular formula C10H12FN B1604289 1-(4-Fluorophenyl)cyclobutanamine CAS No. 920501-69-5

1-(4-Fluorophenyl)cyclobutanamine

Cat. No. B1604289
M. Wt: 165.21 g/mol
InChI Key: PAPAYUQUJVLXAF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 201.67 . The compound is typically stored at room temperature .


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)cyclobutanamine is a solid at room temperature . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Novel Aromatic Systems and Stability Studies

  • Cyclobutadiene Dications

    Research by Olah and Staral (1976) on cyclobutadiene dications, including 1,2-diphenyl derivatives, revealed significant insights into the aromatic stabilization and interaction between phenyl rings and cyclobutadiene cores. This study provides a foundation for understanding the aromaticity and electron density distribution in related cyclobutyl compounds (Olah & Staral, 1976).

  • Carboplatin Derivative Stability

    Gust et al. (1998) investigated the stability and tumor-inhibiting properties of carboplatin derivatives containing the 1,2-bis(4-fluorophenyl)ethylenediamine ligand. These studies are crucial for developing novel anticancer agents with enhanced efficacy and reduced side effects (Gust et al., 1998).

Fluorescent Amino Acids and Antitumor Agents

  • Fluorescent Amino Acid Encoding

    The biosynthetic incorporation of fluorescent amino acids into proteins, as demonstrated by Summerer et al. (2006), offers a powerful tool for studying protein structure and dynamics. This approach enables the selective introduction of fluorophores into proteins, facilitating a range of biochemical and cellular studies (Summerer et al., 2006).

  • Antitumor Activity of CHM-1

    Research by Chou et al. (2010) on CHM-1, a compound related to 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, highlights the unique antitumor mechanism and potential of such compounds as clinical trials candidates for cancer treatment. The study underlines the importance of cyclobutane derivatives in developing novel anticancer therapies (Chou et al., 2010).

Cyclobutane-Containing Alkaloids and Synthetic Applications

  • Cyclobutane Alkaloids

    The review by Dembitsky (2007) covers research on natural and synthetic cyclobutane-containing alkaloids, which have shown a range of biological activities including antimicrobial, antibacterial, and anticancer effects. This comprehensive overview underscores the cyclobutane core's potential in medicinal chemistry (Dembitsky, 2007).

  • Fluoro-Ene Reaction and Cycloaddition

    Çinar et al. (2014) explored the fluoro-ene reaction and [2+2] cycloaddition in fluoroalkyl-substituted enyne-allenes, contributing to the synthetic methodology of constructing cyclobutane derivatives. Such reactions provide valuable pathways for the synthesis of structurally diverse and complex cyclobutane-containing compounds (Çinar et al., 2014).

Safety And Hazards

The compound may cause skin and eye irritation . It’s recommended to avoid breathing its dust, mist, gas, or vapors . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(4-fluorophenyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPAYUQUJVLXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640623
Record name 1-(4-Fluorophenyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)cyclobutanamine

CAS RN

920501-69-5
Record name 1-(4-Fluorophenyl)cyclobutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920501-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 920501-69-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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